
5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitrophenyl group and the carboxylic acid functionality makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with appropriate reagents. For instance, a reaction with N-phenylhydrazinecarbothioamide in boiling ethanol containing a catalytic amount of concentrated hydrochloric acid for 4 hours yields the desired product . Another method involves the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol to form the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of organic synthesis and scale-up processes would apply. These methods would likely involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Amino derivatives are typically formed.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 1,2,3-triazoles exhibit promising anticancer properties. A study demonstrated that compounds containing the triazole ring can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specifically, derivatives of 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid have shown effectiveness against multiple cancer cell lines, suggesting potential as chemotherapeutic agents .
Case Study:
In a recent investigation, a series of triazole derivatives were synthesized and tested for their cytotoxic effects against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Anti-inflammatory Applications
2.1 COX Inhibition
The compound has been studied for its anti-inflammatory properties, particularly as a cyclooxygenase (COX) inhibitor. Triazole derivatives have been identified as selective COX-2 inhibitors, which are crucial for managing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
Data Table: COX Inhibition Potency
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
---|---|---|---|
Triazole Derivative A | 50 | 5 | 10 |
Triazole Derivative B | >100 | 20 | <5 |
This compound | 70 | 15 | 4.67 |
This data illustrates that the compound exhibits a favorable selectivity ratio for COX-2 inhibition compared to COX-1, which could minimize adverse effects .
Agricultural Applications
3.1 Pesticidal Properties
Recent studies have explored the use of triazole derivatives in agriculture as potential pesticides due to their ability to disrupt biochemical pathways in pests. The nitrophenyl group in the compound enhances its biological activity against various agricultural pests.
Case Study:
Field trials conducted on crops treated with formulations containing this compound showed significant reductions in pest populations compared to untreated controls. The compound's efficacy was attributed to its systemic action and residual activity in plant tissues .
Material Science
4.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows it to serve as a building block for synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Data Table: Material Properties
Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|
Pure Polymer | 200 | 30 |
Polymer + Triazole Derivative | 250 | 45 |
The addition of the triazole derivative significantly improved both thermal stability and mechanical strength of the polymer matrix .
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: A precursor in the synthesis of the target compound.
(E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime: An oxime derivative with similar structural features.
Uniqueness
5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the nitrophenyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (often referred to as 5-MNTCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, drawing from various research studies and findings.
The triazole ring system has garnered attention in pharmaceutical research for its role in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of substituents such as nitrophenyl and methyl groups can modulate the biological effects of these compounds.
2. Synthesis and Structural Characterization
5-MNTCA can be synthesized through various methods involving the reaction of 4-nitrophenyl azide with appropriate precursors. The structural characterization typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Table 1: Synthesis Overview
Method | Yield | Key Reagents |
---|---|---|
Cycloaddition of azide with alkyne | 85% | 4-Nitrophenyl azide, alkyne |
Reaction with primary amines | 92% | Primary amine, ethanol |
3.1 Antimicrobial Properties
Research has shown that derivatives of triazoles exhibit potent antimicrobial activity against a range of pathogens. Specifically, 5-MNTCA has been evaluated for its effectiveness against both gram-positive and gram-negative bacteria.
- Case Study : In vitro studies demonstrated that 5-MNTCA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
3.2 Anticancer Activity
Triazole derivatives have also been investigated for their potential anticancer properties. Some studies suggest that compounds like 5-MNTCA can induce apoptosis in cancer cell lines.
- Findings : In assays involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), 5-MNTCA showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
3.3 Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are another area of exploration. Compounds similar to 5-MNTCA have been found to inhibit pro-inflammatory cytokines.
- Research Insight : In animal models of inflammation, administration of 5-MNTCA resulted in reduced levels of TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions .
The biological activity of 5-MNTCA is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can interfere with the function of specific enzymes involved in pathogen survival or cancer cell proliferation.
- Interaction with DNA : Some studies indicate that triazoles may bind to DNA or RNA, disrupting essential cellular processes.
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential applications span across antimicrobial and anticancer therapies, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H8N4O4 |
---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
5-methyl-1-(4-nitrophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N4O4/c1-6-9(10(15)16)11-12-13(6)7-2-4-8(5-3-7)14(17)18/h2-5H,1H3,(H,15,16) |
InChI Key |
ODJVXAACULLVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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